molecular formula C20H20N4O3 B6060076 5-AMINO-1-(2,4-DIMETHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-1-(2,4-DIMETHOXYPHENYL)-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B6060076
M. Wt: 364.4 g/mol
InChI Key: VWKATRXURJDHOT-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an amino group, a dimethoxyphenyl group, a benzodiazole moiety, and a dihydropyrrolone ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Dihydropyrrolone Ring: The dihydropyrrolone ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound under basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyrrolone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the amino and methoxy groups.

    Reduction Products: Reduced forms of the dihydropyrrolone ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one is not fully understood. its structural features suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2,4-dimethoxyphenyl)-4-(1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzodiazole ring.

    5-Amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-2-one: Similar structure but differs in the position of the carbonyl group in the dihydropyrrolone ring.

Uniqueness

The presence of the methyl group on the benzodiazole ring and the specific positioning of the carbonyl group in the dihydropyrrolone ring make 5-Amino-1-(2,4-dimethoxyphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one unique. These structural features could influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11-4-6-13-14(8-11)23-20(22-13)18-16(25)10-24(19(18)21)15-7-5-12(26-2)9-17(15)27-3/h4-9,21,25H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKATRXURJDHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=C(C=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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